molecular formula C14H15NO B8505781 4-[(2-Oxocyclohexyl)methyl]benzonitrile CAS No. 189120-11-4

4-[(2-Oxocyclohexyl)methyl]benzonitrile

Cat. No. B8505781
Key on ui cas rn: 189120-11-4
M. Wt: 213.27 g/mol
InChI Key: RIEGMVKAQXZDCC-UHFFFAOYSA-N
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Patent
US06974815B2

Procedure details

NaI (1 g) was added to a solution of 4-Bromomethyl benzonitrile (12.9 g, 0.066 mol) and 1-(pyrrolidino-1-cyclohexene (10 g, 0.066 mol) in EtOH (150 ml). After 1 night at RT, the reaction mixture was poured into water (500 ml) and extracted twice with EtOAc. The organic phase was washed twice with water, dried over magnesium sulfate and concentrated to yield 4-[(2-oxocyclohexyl)methyl]-benzonitrile (7.06 g) as a yellow oil. 1H NMR (CDCl3): 7.60 (2H, d), 7.30 (2H, d), 3.25 (1H, dd), 2.7-2.2 (4H, m), 2.2-1.2 (6H, m).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[I-].Br[CH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1.N1([C:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]=2)CCCC1.[OH2:24]>CCO>[O:24]=[C:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]1[CH2:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
12.9 g
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 night at RT
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The organic phase was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1C(CCCC1)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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